molecular formula C8H5N3O B1312881 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile CAS No. 221289-88-9

2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile

Cat. No. B1312881
Key on ui cas rn: 221289-88-9
M. Wt: 159.14 g/mol
InChI Key: HMERLJKYKSAIMU-UHFFFAOYSA-N
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Patent
US07951825B2

Procedure details

To a solution of 3,4-diaminobenzonitrile (350 mg) in toluene (5.5 ml) was added CDI (554 mg), followed by stirring at 125° C. for 2 hours. To the reaction mixture was added a 1M aqueous NaOH solution (0.117 ml), followed by extraction with EtOAc. The organic layer was dried over anhydrous MgsO4, and then filtered, and the filtrate was concentrated. It was powdered/washed with IPE/IPA to obtain 2-oxo-2,3-dihydro-1H-benzimidazole-5-carbonitrile (423 mg) as colorless powders.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.117 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6].C1N=CN([C:16](N2C=NC=C2)=[O:17])C=1.[OH-].[Na+]>C1(C)C=CC=CC=1>[O:17]=[C:16]1[NH:10][C:9]2[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=2[NH:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1N
Name
Quantity
554 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
5.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.117 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
by stirring at 125° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was dried over anhydrous MgsO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
It was powdered/washed with IPE/IPA

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1NC2=C(N1)C=CC(=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 423 mg
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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